molecular formula C11H20ClNO2 B2807862 Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride CAS No. 2253631-63-7

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

Cat. No. B2807862
M. Wt: 233.74
InChI Key: JPXJVBCLVVXKFF-QLSWKGBWSA-N
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Description

This compound is a derivative of indole, a heterocyclic aromatic organic compound. It contains an ethyl ester group attached to the carboxylate position of the indole .


Synthesis Analysis

The synthesis of similar compounds has been described in patents. For example, a process for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril has been reported . This process starts from (1S, 2S) -2- [ (S) -1- phenylethyl amino] cyclohexyl) methanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis and characterization of some hexahydroisoindolyl benzoic acids and their corresponding ethyl esters by a multicomponent reaction (MCR) between aminobenzoic acids or aminobenzoates, maleic anhydride, and isoprene in the absence of catalysts have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-tert-Butyl 7a-ethyl (3aR,7aS)-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate has a molecular weight of 298.378 Da, a density of 1.1±0.1 g/cm3, a boiling point of 379.7±42.0 °C at 760 mmHg, and a flash point of 183.5±27.9 °C .

Scientific Research Applications

Synthesis and Functionalization Techniques

  • Versatile Synthesis Methods

    An improved strategy for the effective synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) was developed. This method, based on the formation of a trichloromethyloxazolidinone derivative, allows for diastereoselective α-alkylation, providing a convenient route to α-tetrasubstituted derivatives of this Oic stereoisomer (Sayago et al., 2008).

  • Methodological Innovations for Derivative Synthesis

    Studies have described various methodologies for synthesizing ethyl (3aR,7aS)-octahydroindole-3a-carboxylate derivatives, focusing on enhancing yield, selectivity, and functional group compatibility. For instance, efficient access to N-protected derivatives of octahydroindole-2-carboxylic acid was achieved through HPLC resolution on a chiral column, facilitating the isolation of enantiomerically pure amino acids suitable for peptide synthesis (Sayago et al., 2007).

Biological Activities and Applications

  • Antimicrobial Activities

    Derivatives synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate showed significant antibacterial and antifungal activities, highlighting the potential of ethyl (3aR,7aS)-octahydroindole-3a-carboxylate derivatives in developing new antimicrobial agents (Faty et al., 2010).

  • Antitumor Activities

    A recent study synthesized ethyl 5-arylpyridopyrimidine-6-carboxylates and evaluated their antitumor activities against the lung cancer A549 cell line. The findings suggest that derivatives of ethyl (3aR,7aS)-octahydroindole-3a-carboxylate could have promising applications in cancer therapy (El-Kalyoubi & Agili, 2020).

Safety And Hazards

The safety data sheet for the compound rac-ethyl (3aR,7aS)-octahydro-1H-indole-3a-carboxylate hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-6-4-3-5-9(11)12-8-7-11;/h9,12H,2-8H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXJVBCLVVXKFF-QLSWKGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride

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